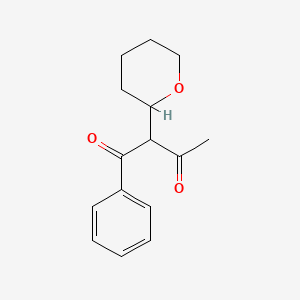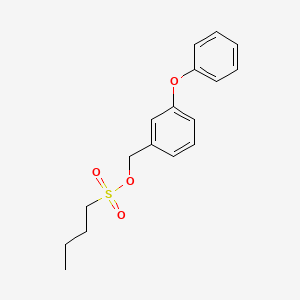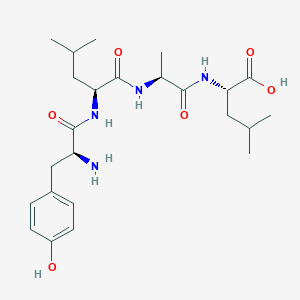![molecular formula C16H22N2O5 B14200074 N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine CAS No. 922503-42-2](/img/structure/B14200074.png)
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with N-methylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed (deprotected) using reagents like oxalyl chloride in methanol.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Oxalyl chloride in methanol at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of the deprotected amine.
Aplicaciones Científicas De Investigación
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine involves the interaction of its functional groups with molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other sites on the molecule. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl derivatives of amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
tert-butanesulfinamide derivatives: These compounds are used in asymmetric synthesis and share similar protective group chemistry.
Uniqueness
N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine is unique due to its specific combination of functional groups, which allows for selective reactions and diverse applications in research and industry. Its Boc group provides stability and protection, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
922503-42-2 |
|---|---|
Fórmula molecular |
C16H22N2O5 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-13(11-8-6-5-7-9-11)14(21)18(4)10-12(19)20/h5-9,13H,10H2,1-4H3,(H,17,22)(H,19,20)/t13-/m0/s1 |
Clave InChI |
DJQHUIGFLBGMJG-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)N(C)CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
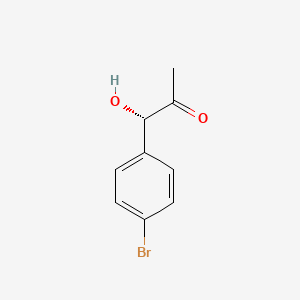
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
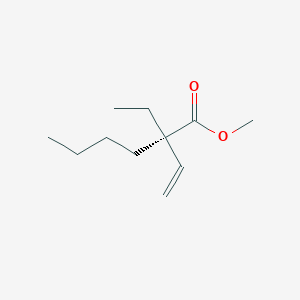
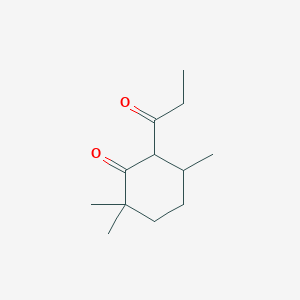
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
